molecular formula C14H20N2O3S B2966066 Ethyl 2-amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate CAS No. 297182-53-7

Ethyl 2-amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

Cat. No.: B2966066
CAS No.: 297182-53-7
M. Wt: 296.39
InChI Key: WXWBQJRIFVEWGT-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes a thiophene ring, an amino group, and a piperidine moiety.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-312566 involves multiple steps, starting with the preparation of the thiophene ring. The key steps include:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Attachment of the Piperidine Moiety: The piperidine moiety is attached via a condensation reaction with the carboxylic acid group on the thiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of WAY-312566 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Common industrial methods include batch and continuous flow synthesis .

Chemical Reactions Analysis

Types of Reactions

WAY-312566 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

WAY-312566 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Thiophenecarboxylic acid derivatives: Compounds with similar thiophene ring structures.

    Piperidine derivatives: Compounds containing the piperidine moiety.

Uniqueness

WAY-312566 is unique due to its specific combination of a thiophene ring, an amino group, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

ethyl 2-amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-19-14(18)10-9(2)11(20-12(10)15)13(17)16-7-5-4-6-8-16/h3-8,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWBQJRIFVEWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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